molecular formula C8H15NO2 B8415898 Ethyl 2-dimethylaminomethylacrylate

Ethyl 2-dimethylaminomethylacrylate

Cat. No.: B8415898
M. Wt: 157.21 g/mol
InChI Key: ARRAXQACCPPUTL-UHFFFAOYSA-N
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Description

Overview and Significance in Organic Synthesis and Polymer Science

Acrylic esters containing tertiary amine functionalities, such as 2-(Dimethylamino)ethyl acrylate (B77674) (DMAEA) and 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are highly versatile monomers of significant interest in both organic synthesis and polymer science. Their importance stems from the unique combination of a polymerizable acrylate or methacrylate group and a pH-responsive tertiary amine group within the same molecule. tcichemicals.compolysciences.com

In polymer science, these monomers are extensively used to create "smart" or "stimuli-responsive" polymers. researchgate.net The tertiary amine group provides hydrophilicity and can be protonated at low pH, rendering the polymer cationic and water-soluble. polysciences.comrsc.org This pH-responsiveness is a key feature for applications in fields like drug delivery, gene therapy, and coatings. polysciences.comnih.gov For example, polymers containing DMAEMA can form complexes with DNA and have been evaluated as non-viral gene transfer agents. nih.gov The ability of these polymers to change their solubility and conformation in response to pH changes is crucial for creating materials that can release a payload under specific physiological conditions. polysciences.com

Furthermore, the presence of the tertiary amine allows these monomers to be used in the synthesis of cationic polymers, which are valuable as flocculants in wastewater treatment, as retention aids in papermaking, and as components in adhesives and coatings to enhance adhesion and chemical resistance. tcichemicals.compolysciences.comchemicalbook.com DMAEA and DMAEMA can be polymerized through various methods, including conventional free-radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.netacs.org These controlled methods allow for the synthesis of well-defined polymers with specific architectures, such as block copolymers, which have applications as stabilizers and emulsifiers. researchgate.netacs.org

In organic synthesis, while primarily used as monomers, the reactivity of the acrylate and amine groups can be exploited. The acrylate group is a Michael acceptor, and the tertiary amine can act as a base or nucleophile. DMAEA is synthesized via the transesterification of other acrylic esters, like ethyl acrylate or methyl acrylate, with 2-dimethylaminoethanol. chemicalbook.comchemicalbook.com This reaction itself is a key industrial organic synthesis process that requires careful control to prevent premature polymerization. chemicalbook.comchemicalbook.com

Nomenclature and Structural Considerations in Contemporary Chemical Literature

The precise nomenclature and structural representation of these compounds are critical for clarity in scientific communication. The most prominent members of this class are 2-(Dimethylamino)ethyl acrylate (DMAEA) and 2-(Dimethylamino)ethyl methacrylate (DMAEMA).

The IUPAC name for 2-(Dimethylamino)ethyl acrylate is 2-(dimethylamino)ethyl prop-2-enoate . nih.gov Its structure consists of an acrylate core esterified with a 2-(dimethylamino)ethanol molecule. The tertiary amine is part of the ester group, not a substituent on the acrylate backbone.

For 2-(Dimethylamino)ethyl methacrylate , the IUPAC name is 2-(dimethylamino)ethyl 2-methylprop-2-enoate . nih.gov It is structurally similar to DMAEA but with an additional methyl group at the alpha-carbon of the acrylate unit, making it a methacrylate. This methyl group adds steric hindrance and affects the polymer's properties, such as its glass transition temperature and chain flexibility.

Below are the key identifiers and properties for DMAEA and DMAEMA.

Table 1: Properties of 2-(Dimethylamino)ethyl acrylate (DMAEA)

This table is interactive. Click on headers to sort.

Property Value Source
IUPAC Name 2-(dimethylamino)ethyl prop-2-enoate nih.gov
CAS Number 2439-35-2 chemicalbook.com
Molecular Formula C₇H₁₃NO₂ chemicalbook.com
Molecular Weight 143.18 g/mol chemicalbook.com
Density 0.938 g/cm³ at 20°C rsc.org
Boiling Point 172.8°C at 1013 hPa rsc.org

| pKa | 8.41 (calculated) | rsc.org |

Table 2: Properties of 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

This table is interactive. Click on headers to sort.

Property Value Source
IUPAC Name 2-(dimethylamino)ethyl 2-methylprop-2-enoate nih.gov
CAS Number 2867-47-2 tcichemicals.comscbt.com
Molecular Formula C₈H₁₅NO₂ nih.govscbt.com
Molecular Weight 157.21 g/mol chemicalbook.comscbt.com
Density 0.933 g/mL at 25°C chemicalbook.com
Boiling Point 182-192°C chemicalbook.com

| pKa | 8.18 (predicted) | chemicalbook.com |

The name "Ethyl 2-dimethylaminomethylacrylate" implies a different isomeric structure, where an ethyl group forms the ester and a dimethylaminomethyl group (-CH₂N(CH₃)₂) is attached to the C2 position of the acrylate. While the synthesis of various α-substituted acrylic acids is known, this specific isomer is not a subject of significant research in the available literature, unlike the widely studied DMAEA and DMAEMA. google.com

Historical Context of Research on Acrylic Esters with Tertiary Amine Functionalities

The development of acrylic ester polymers dates back to the early 20th century, with Otto Röhm's doctoral research in 1901 being a seminal moment. Commercial production by Röhm and Haas began in 1927. The field evolved with the synthesis of a wide variety of acrylic monomers to achieve different polymer properties.

The introduction of functional groups into the ester side chain was a logical progression to create polymers with specialized capabilities. Research into acrylic resins containing tertiary amines gained traction as a way to impart basicity, improve dyeability of fibers, and enhance adhesion to surfaces. chemicalbook.com These amine-functionalized monomers were recognized for their ability to interact with acidic species and for their potential as accelerators in polymerization processes. researchgate.net

The synthesis of DMAEA and DMAEMA is typically achieved through transesterification, where an alcohol (2-dimethylaminoethanol) displaces the alcohol from an existing ester (like methyl or ethyl acrylate). chemicalbook.comresearchgate.net Patents from the mid-20th century describe processes for preparing these monomers, often focusing on catalysts like organotin compounds (e.g., di-n-butyltin oxide) and the use of inhibitors (e.g., phenothiazine) to prevent spontaneous polymerization during synthesis and storage. researchgate.netgoogle.com

In recent decades, the focus of research has shifted towards the application of these monomers in high-technology areas. The rise of "smart" polymers in the 1980s and 1990s brought renewed and intense interest in monomers like DMAEMA. Its pH- and temperature-responsive nature made its polymers (PDMAEMA) a model system for academic studies in controlled drug delivery, bio-sensing, and gene therapy. polysciences.comresearchgate.netnih.gov The development of controlled radical polymerization techniques, such as ATRP and RAFT, at the end of the 20th century, further expanded the possibilities, allowing for the creation of complex, well-defined polymer architectures with tertiary amine functionalities for a new generation of advanced materials. researchgate.netresearchgate.netacs.org

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-[(dimethylamino)methyl]prop-2-enoate

InChI

InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h2,5-6H2,1,3-4H3

InChI Key

ARRAXQACCPPUTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CN(C)C

Origin of Product

United States

Polymerization Science of Ethyl 2 Dimethylaminomethylacrylate

Homopolymerization Mechanisms and Kinetics

The homopolymerization of DMAEMA can be achieved through various mechanisms, primarily free radical polymerization and controlled/living radical polymerization techniques. Each method offers different levels of control over the final polymer's molecular weight and structure.

Conventional free-radical polymerization is a common method for synthesizing PDMAEMA. The kinetics of this process, particularly the propagation and termination steps, are highly influenced by reaction conditions such as temperature and the solvent system employed. engconfintl.orgrsc.org

The propagation rate coefficient (k_p) is a fundamental parameter in radical polymerization, quantifying the rate at which monomer units add to a growing polymer chain. For DMAEMA, the Pulsed Laser Polymerization – Size Exclusion Chromatography (PLP-SEC) technique is a robust method for determining k_p values. engconfintl.orgrsc.org Studies using PLP-SEC have established the k_p for bulk DMAEMA at 25°C to be approximately 607 L mol⁻¹ s⁻¹. rsc.org This value is a critical benchmark for understanding the monomer's reactivity.

The activation energy (E_A) for propagation provides insight into the temperature sensitivity of the polymerization rate. For the radical polymerization of DMAEMA in bulk, the activation energy has been determined to be 20.8 kJ mol⁻¹. rsc.org This relatively low activation energy is characteristic of methacrylate (B99206) monomers and indicates that the propagation rate is moderately affected by changes in temperature. researchgate.net

The choice of solvent significantly impacts the polymerization kinetics of DMAEMA. rsc.org

Bulk and Alcohol Solvents: When DMAEMA is polymerized in 50 wt% solutions of n-butanol or ethanol (B145695), the propagation rate coefficient (k_p) and activation energy (E_A) show little deviation from the values observed in bulk polymerization. engconfintl.orgrsc.org Specifically, the k_p values in these alcohols decrease only slightly, by about 10%, compared to the bulk value. engconfintl.org

Alcohol/Water Mixtures: The kinetics change more noticeably in alcohol/water mixtures. For a 50 wt% DMAEMA solution in an ethanol/water solvent, increasing the water fraction from 0% to 75% can lead to an 80% increase in the k_p value. rsc.org A separate study noted a ~20% increase in k_p for 50 wt% DMAEMA in a 75/25 wt% ethanol/water mixture compared to bulk. engconfintl.org

Aqueous Solutions: In purely aqueous systems, the ionization state of the monomer, which is dependent on the pH, plays a crucial role. Fully ionized DMAEMA at a pH ≤ 6 polymerizes approximately five times faster than the non-ionized monomer in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org This acceleration is attributed to a reduced rate coefficient for radical-radical termination in aqueous media. rsc.org However, at a pH ≥ 8, the monomer can undergo hydrolysis, complicating the reaction by producing methacrylic acid, which can then copolymerize with DMAEMA. engconfintl.orgrsc.org

Table 1: Activation Energy (E_A) and Propagation Rate Coefficient (k_p) for DMAEMA Free Radical Polymerization

Polymerization SystemTemperature (°C)k_p (L mol⁻¹ s⁻¹)E_A (kJ mol⁻¹)
Bulk25607 rsc.org20.8 rsc.org
50 wt% in n-butanol-~10% decrease from bulk engconfintl.orgNo significant change rsc.org
50 wt% in Ethanol-~10% decrease from bulk engconfintl.orgNo significant change rsc.org
50 wt% in 75/25 wt% Ethanol/Water-~20% increase from bulk engconfintl.org-

To synthesize PDMAEMA with controlled molecular weights and low polydispersity, controlled/living radical polymerization (CRP) methods are employed. These techniques establish a dynamic equilibrium between active propagating radicals and dormant species, suppressing termination reactions. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a highly successful and versatile CRP method for polymerizing DMAEMA. cmu.edu This technique typically uses a transition metal complex, such as copper bromide (CuBr), as a catalyst in conjunction with a ligand and an alkyl halide initiator. cmu.edu

Well-defined PDMAEMA can be synthesized using various ATRP systems:

Catalyst and Ligand: Copper-based catalysts are common. CuBr complexed with multidentate amine ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or tris[2-(N,N-dimethylamino)ethyl]amine is effective. cmu.edu The choice of ligand is crucial for catalyst activity.

Initiators: Ethyl 2-bromoisobutyrate (EBiB) is a frequently used initiator, although others like 2-bromopropionitrile (B99969) have also been employed. cmu.edu

Solvents: ATRP of DMAEMA proceeds well in various polar solvents, including anisole (B1667542) and butyl acetate (B1210297). cmu.edu Nonpolar solvents such as toluene (B28343) are generally poor choices due to the low solubility of the copper catalyst. cmu.edu

Temperature: A significant advantage of ATRP for DMAEMA is that the polymerization can be conducted at much lower temperatures than those required for styrenes or other acrylates, with well-controlled polymers achievable even at room temperature. cmu.edu

Challenges and Alternatives: A potential side reaction in ATRP of DMAEMA is the quaternization of the polymer's tertiary amine group by the alkyl halide chain end, which can lead to chain termination. Using a chloride-based system (e.g., CuCl) can help suppress this termination. Furthermore, alternative systems, such as a mixed transition metal catalyst of Fe(0) and Cu(II) with N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) as the ligand in water-isopropanol mixtures, have been shown to provide significantly improved control over polymer chain growth. rsc.org

Table 2: Selected Conditions for Atom Transfer Radical Polymerization (ATRP) of DMAEMA

InitiatorCatalyst / LigandSolvent(s)TemperatureObservations
Ethyl 2-bromoisobutyrate (EBiB)CuBr / N,N,N′,N′-tetramethylethylenediamine (TMEDA)Anisole, Butyl AcetateRoom Temp. to 90°CWell-controlled polymerization. cmu.edu
Not SpecifiedCuBr / tris[2-(N,N-dimethylamino)ethyl]amineNot SpecifiedNot SpecifiedGood control, but potential for chain termination via quaternization.
Not SpecifiedFe(0) / CuBr₂ / N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA)Water-Isopropanol mixtures25°C and 60°CImproved control of polymer chain growth. rsc.org

Controlled/Living Radical Polymerization (CRP) Techniques

Nitroxide-Mediated Polymerization (NMP) of the Monomer

Nitroxide-Mediated Polymerization (NMP) has been explored for the controlled polymerization of methacrylate esters, although it is generally considered more challenging for this class of monomers compared to styrenes. scirp.org The primary difficulty lies in side reactions, such as disproportionation termination, which are more prevalent at the high temperatures often required for NMP. scirp.orgicp.ac.ru Despite these challenges, photo-induced NMP has been successfully applied to 2-(dimethylamino)ethyl methacrylate (DMAEMA), a structurally similar and commonly studied monomer, yielding polymers with relatively narrow molecular weight distributions (Mw/Mn ≈ 1.4). scirp.org This process typically involves the use of an azoinitiator and a nitroxide mediator like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). scirp.org

In NMP, a dynamic equilibrium is established between active propagating chains and dormant species capped by a nitroxide stable free radical. icp.ac.ru The reversible cleavage of the C–ON bond at elevated temperatures allows for the controlled addition of monomer units, leading to polymers with predictable molecular weights and low polydispersity. icp.ac.ru For acrylate (B77674) monomers like 2-(dimethylamino)ethyl acrylate (DMAEA), NMP has been successfully conducted from the surface of functionalized microspheres. epa.gov In one study, DMAEA was grafted from alkoxyamine-functionalized crosslinked poly(styrene-co-chloromethylstyrene) microspheres using the nitroxide SG1 (N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethylpropyl)nitroxide). epa.gov The polymerization was carried out in N,N-dimethylformamide at 112°C, with the addition of free SG1 to maintain control over the process, demonstrating a linear first-order kinetic plot. epa.gov

The success of NMP for related amino-functionalized methacrylates has also been demonstrated by performing the polymerization in water at 90°C with a small amount of acrylonitrile (B1666552) as a comonomer. researchgate.net This approach, using either an alkoxyamine initiator or a bicomponent system, resulted in well-controlled polymerizations with low molar dispersity and excellent livingness. researchgate.net

Group Transfer Polymerization (GTP) of the Monomer

Group Transfer Polymerization (GTP) is a well-established method for the controlled polymerization of acrylic monomers, including 2-(dimethylamino)ethyl methacrylate (DMAEMA). cmu.edu This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu GTP has been a key method for producing block copolymers containing a PDMAEMA segment, particularly with other (meth)acrylates. cmu.edu The primary limitation of GTP is its lack of tolerance for monomers with acidic protons and its general restriction to (meth)acrylate monomers. cmu.edu

Other Controlled Polymerization Approaches

Besides NMP and GTP, other controlled radical polymerization (CRP) techniques have been extensively and successfully used for the polymerization of amino-functionalized acrylates and methacrylates.

Atom Transfer Radical Polymerization (ATRP)

ATRP is one of the most robust and widely used methods for the controlled polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(N,N-dimethylamino)ethyl acrylate (DMAEA). cmu.edu This technique typically employs a transition metal complex, most commonly a copper(I) halide with a nitrogen-based ligand, which reversibly activates and deactivates the propagating polymer chain through a halogen atom transfer process. cmu.edu ATRP is known for its tolerance to a wide variety of functional groups on the monomers. cmu.edu

Well-defined poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been prepared by ATRP with predictable molecular weights and low polydispersities (Mw/Mn often below 1.2). cmu.educmu.edu The controlled nature of the polymerization is confirmed by the linear evolution of molecular weight with monomer conversion. cmu.edursc.org Various ligands, initiators, solvents, and temperatures can be optimized for the polymerization. cmu.edu For instance, successful ATRP of DMAEMA has been reported at temperatures ranging from 25°C to 60°C. rsc.org A challenge with the ATRP of DMAEA is a termination reaction caused by the quaternization of the tertiary amine group by the bromine-terminated polymer chain. This side reaction can be suppressed by using a chloride-based initiating system instead of a bromide-based one.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP method used for synthesizing polymers from DMAEA and DMAEMA. nih.govmdpi.com This technique utilizes a chain transfer agent (CTA), typically a trithiocarbonate (B1256668), to mediate the polymerization. nih.gov A known issue in the RAFT polymerization of DMAEA is the decomposition of the trithiocarbonate end groups, which can be caused by the amino groups of the monomer. nih.gov This can be overcome by protonating the amino groups, which shields them and allows for the synthesis of well-controlled polymers with molecular weights up to 100 kDa. nih.gov RAFT has been successfully employed to create both block and statistical copolymers of DMAEMA with other methacrylates, such as 2-(diisopropylamino) ethyl methacrylate (DIPAEMA), using 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CDP) as the CTA. mdpi.com

Copolymerization Strategies and Reaction Dynamics

Statistical Copolymerization with Various Monomers (e.g., acrylic acid, methacrylates, styrene (B11656), N-isopropylacrylamide, 2-methylene-1,3-dioxepane)

Statistical copolymerization of Ethyl 2-dimethylaminomethylacrylate and its analogues, particularly 2-(dimethylamino)ethyl methacrylate (DMAEMA), with a range of other monomers allows for the fine-tuning of polymer properties for various applications.

Methacrylates: DMAEMA has been copolymerized with various methacrylates like methyl methacrylate (MMA) and butyl methacrylate (n-BMA). researchgate.net The reactivity ratios for the copolymerization of DMAEMA with MMA have been found to be close to 1 (rDMAEMA=1.13, rMMA=1.07 in chloroform), indicating a tendency towards random or statistical incorporation of the monomers. researchgate.net Copolymers of DMAEMA with MMA have been used as gene transfer agents, where the incorporation of the hydrophobic MMA units was found to increase cytotoxicity compared to the DMAEMA homopolymer. nih.gov In contrast, statistical copolymers of DMAEMA and 2-(diisopropylamino) ethyl methacrylate (DIPAEMA) have been synthesized via RAFT polymerization. mdpi.com

Styrene: Block copolymers of DMAEMA and styrene have been prepared, but statistical copolymerization is also feasible. cmu.educmu.edu

N-isopropylacrylamide (NIPAAm): Copolymers of DMAEMA and NIPAAm are of significant interest as they combine the pH-responsive nature of DMAEMA with the thermo-responsive properties of PNIPAAm. These dual-responsive polymers have been synthesized via free radical polymerization and are explored for applications such as sensors and drug delivery. researchgate.net

PEGylated Methacrylates: The radical copolymerization of DMAEMA with poly(ethylene glycol) methyl ether methacrylates (PEGMA) has been studied. rsc.org The reactivity ratios for DMAEMA and PEGMA₉ in toluene at 66°C were determined to be rDMAEMA = 0.83 and rPEGMA₉ = 1.08, suggesting a nearly ideal random copolymerization. rsc.org

The following table summarizes the reactivity ratios for the statistical copolymerization of DMAEMA with various monomers.

Comonomer 1 (M1)Comonomer 2 (M2)r1r2Polymerization Conditions
DMAEMAMethyl Methacrylate (MMA)1.131.07In chloroform, initiated by Pd(PPh₃)₂(C≡CPh)₂ researchgate.net
DMAEMAMethyl Acrylate (MA)1.540.09In chloroform, initiated by Pd(PPh₃)₂(C≡CPh)₂ researchgate.net
DMAEMAButyl Methacrylate (n-BMA)0.770.84In chloroform, initiated by Pd(PPh₃)₂(C≡CPh)₂ researchgate.net
DMAEMAButyl Acrylate (n-BA)0.710.14In chloroform, initiated by Pd(PPh₃)₂(C≡CPh)₂ researchgate.net
DMAEMAPEGMA₉0.831.08In toluene at 66°C rsc.org

Block Copolymer Synthesis and Architectures

Amphiphilic block copolymers containing a hydrophilic poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) block and a hydrophobic block are of great interest due to their ability to self-assemble into micelles in aqueous solutions. cmu.eduresearchgate.netrug.nl These structures have applications as emulsifiers, stabilizers, and nanocarriers for drug and gene delivery. cmu.edunih.gov

The synthesis of these block copolymers is most commonly achieved using controlled radical polymerization techniques, which allow for the sequential polymerization of different monomers. rug.nl Atom Transfer Radical Polymerization (ATRP) is a particularly effective method. cmu.eduresearchgate.net The typical synthetic strategy involves first polymerizing the hydrophobic monomer to create a macroinitiator, which is then used to initiate the polymerization of DMAEMA in a chain extension step. cmu.edu

For example, amphiphilic AB (diblock) and ABA (triblock) copolymers of PDMAEMA with poly(methyl methacrylate) (PMMA) have been synthesized by ATRP. cmu.eduresearchgate.net Well-defined PMMA macroinitiators are used to initiate DMAEMA polymerization, leading to block copolymers with narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu Similarly, block copolymers with polystyrene (PSt) and poly(methyl acrylate) (PMA) have also been synthesized. cmu.edu The synthesis of PMMA-b-PDMAEMA has been successfully conducted at ambient temperature (35°C) in an environmentally friendly aqueous ethanol solvent. researchgate.net

Another approach involves a multi-step procedure combining different polymerization mechanisms. For instance, amphiphilic poly(D-lactide)-b-poly(N,N-dimethylamino-2-ethyl methacrylate) (PDLA-b-PDMAEMA) copolymers were synthesized by first performing a controlled ring-opening polymerization (ROP) of D-lactide. nih.gov The resulting hydroxyl end-group of the polylactide was then converted into an ATRP initiator, which was subsequently used to polymerize DMAEMA. nih.gov

The table below provides examples of synthesized amphiphilic block copolymers containing PDMAEMA.

Hydrophobic BlockSynthesis MethodResulting Architecture
Poly(methyl methacrylate) (PMMA)ATRPAB Diblock, ABA Triblock cmu.eduresearchgate.net
Polystyrene (PSt)ATRPAB Diblock cmu.edu
Poly(methyl acrylate) (PMA)ATRPAB Diblock cmu.edu
Poly(D-lactide) (PDLA)ROP + ATRPAB Diblock nih.gov
Poly(L-lactide) (PLLA)ROP + ATRPAB Diblock nih.gov
Controlled Polymerization for Block Copolymer Formation

The synthesis of well-defined amphiphilic block copolymers containing Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been extensively explored, primarily through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. These methods allow for precise control over molecular weight and dispersity, leading to polymers with predictable structures and properties.

Amphiphilic AB diblock and ABA triblock copolymers of DMAEMA have been successfully synthesized using ATRP. rsc.orgdoaj.org This is often achieved by using well-defined polymers such as poly(methyl methacrylate) (PMMA), poly(methyl acrylate) (PMA), and polystyrene (PSt) as macroinitiators. rsc.orgdoaj.org Kinetic studies have confirmed the controlled nature of these polymerizations, showing a linear increase in molecular weight with monomer conversion and resulting in block copolymers with narrow molecular weight distributions (Mw/Mn ~ 1.2). rsc.orgdoaj.org The length of the PDMAEMA block can be easily adjusted by varying the initial ratio of the DMAEMA monomer to the macroinitiator. rsc.orgdoaj.org For instance, ABA triblock copolymers like PDMAEMA-b-PMMA-b-PDMAEMA have been prepared using a difunctional PMMA macroinitiator. rsc.org

A key challenge in synthesizing block copolymers with acrylates is the potential for slow initiation from a methacrylate-based macroinitiator, or vice-versa. To overcome this, a halogen exchange technique can be employed. For example, in the synthesis of PMA-b-PDMAEMA, using a bromine-terminated PMA macroinitiator (PMA-Br) with a copper(I) chloride (CuCl) catalyst introduces chlorine as the exchange halogen. rsc.org This enhances the rate of initiation relative to propagation, leading to a more complete and cleaner chain extension. rsc.org

RAFT polymerization is another powerful tool for creating PDMAEMA-based block copolymers. researchgate.net Homopolymers of DMAEMA synthesized via aqueous RAFT can serve as macro-chain transfer agents (macro-CTAs) for the subsequent polymerization of other monomers. researchgate.net For example, a dithioester-capped PDMAEMA homopolymer has been used to initiate the miniemulsion RAFT polymerization of methyl methacrylate and styrene, successfully yielding diblock copolymers like PDMAEMA-b-PMMA in the form of stable latices. researchgate.net

Table 1: Examples of Block Copolymers Synthesized with this compound (DMAEMA)
Copolymer TypeMonomersPolymerization MethodMacroinitiator/CTAKey Features
AB DiblockMethyl Methacrylate, DMAEMAATRPPoly(methyl methacrylate)Narrow molecular weight distribution (~1.2). rsc.org
AB DiblockMethyl Acrylate, DMAEMAATRPPoly(methyl acrylate)Clean chain extension achieved. rsc.org
AB DiblockStyrene, DMAEMAATRPPolystyreneLess complete chain extension observed. rsc.org
ABA TriblockDMAEMA, Methyl MethacrylateATRPDifunctional PMMAForms well-defined triblock structure. rsc.org
AB DiblockDMAEMA, Methyl MethacrylateRAFT MiniemulsionPDMAEMA macro-CTAForms stable latices. researchgate.net
Degradable Block Copolymer Architectures

The integration of degradable segments into block copolymers containing PDMAEMA is a significant area of research, aiming to produce biocompatible materials for applications such as drug and gene delivery. These architectures combine the responsive nature of PDMAEMA with the biodegradability of polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL).

One approach involves synthesizing PLA-b-PDMAEMA block copolymers. doaj.orgsemanticscholar.org This can be achieved by first subjecting PLA to aminolysis with ethylenediamine, which breaks down the PLA into shorter chains with reactive amine and hydroxyl end-groups. doaj.orgsemanticscholar.org These functional groups are then used to immobilize a RAFT agent, which subsequently initiates the controlled polymerization of DMAEMA to form the block copolymer. doaj.orgsemanticscholar.org This method allows for control over the block lengths of both the degradable PLA segment and the functional PDMAEMA segment. doaj.orgsemanticscholar.org

Similarly, degradable graft copolymers with a PCL backbone and PDMAEMA side chains have been developed. These PCL-g-PDMAEMA copolymers are amphiphilic and can self-assemble into core-shell nanoparticles in aqueous solutions. rsc.org

Another strategy for creating degradable copolymers involves the free radical copolymerization of DMAEMA with cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO). nih.gov This copolymerization, often initiated by a poly(ethylene glycol) (PEG) based macro-azoinitiator, results in block copolymers with ester linkages in the backbone, rendering them degradable. nih.gov These poly(PEG-co-(MDO-co-DMAEMA)) copolymers have shown promise as vectors for DNA transfection, combining degradability with low cytotoxicity. nih.gov

Furthermore, amphiphilic block copolymers with a biodegradable polycarbonate block have been modified with PDMAEMA side chains. nih.gov This is accomplished by using a "grafting to" approach where pre-synthesized, end-functionalized PDMAEMA is attached to a multifunctional polycarbonate backbone via a highly efficient "click" chemistry reaction. nih.gov

Graft Copolymerization Studies

Graft copolymerization is a versatile method to impart the functional properties of PDMAEMA onto a pre-existing polymer backbone. This technique has been used to modify various substrates, including natural polymers and synthetic plates, creating materials with tailored surface properties and functionalities.

A common strategy is the "grafting from" approach, where polymerization of the monomer is initiated from active sites on the backbone polymer. For instance, PDMAEMA has been grafted from cellulose (B213188) using RAFT polymerization. javeriana.edu.co The use of a free chain transfer agent in the solution provides better control over the graft ratio, the length of the grafted polymer chains, and the formation of homopolymer in the solution. javeriana.edu.co As expected in a living polymerization system, an increase in polymerization time leads to an increase in the graft ratio. javeriana.edu.co

Another example of the "grafting from" method involves the synthesis of copolymers composed of a methoxy (B1213986) poly(ethylene glycol) (mPEG) block and a hydrophobic block of poly(ε-caprolactone-co-propargyl carbonate) grafted with PDMAEMA. nih.gov This was achieved by combining ring-opening polymerization, azide-alkyne click reaction, and ATRP, using a single catalytic system for both the click reaction and the ATRP. nih.gov

Grafting has also been performed on synthetic polymer surfaces. In one study, polyethylene (B3416737) (PE) plates were first modified by photografting with the neutral monomer 2-hydroxyethyl methacrylate (HEMA). mdpi.com In a second step, the cationic monomer DMAEMA was grafted from the PHEMA-modified surface, resulting in (PE-g-PHEMA)-g-PDMAEMA plates. mdpi.com The resulting material showed enhanced capacity for adsorbing Cr(VI) ions, which increased with the amount of grafted HEMA in the first step. mdpi.com This enhancement was attributed to the increased water absorptivity of the grafted layers, which in turn increased the degree of protonation of the dimethylamino groups on the PDMAEMA chains. mdpi.com

Amphoteric graft copolymers have also been prepared by grafting DMAEMA onto carboxymethylated cellulose (CMC) in aqueous solutions using a redox initiation system. nih.gov The efficiency and extent of grafting were found to be dependent on various reaction parameters, including initiator concentration, pH, and temperature. nih.gov

Polymerization in Specific Media

The medium in which polymerization is conducted can significantly influence the reaction kinetics and the properties of the resulting polymer. For this compound, polymerization in dispersion and aqueous phases presents unique opportunities and challenges.

Dispersion Polymerization for Nanogel Fabrication

Dispersion polymerization is a valuable technique for producing well-defined, sub-micron polymer particles, often referred to as nanogels. Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogels have been successfully fabricated using this method. rsc.orgcmu.edu

In a typical synthesis, the polymerization is carried out in a medium where the monomer is soluble, but the resulting polymer is not. rsc.orgcmu.edu A stabilizer is used to prevent aggregation of the precipitating polymer particles. For PDMAEMA-EDMA nanogels, a water/2-methoxyethanol mixture (e.g., 80/20 w/w) has been used as the polymerization medium. rsc.orgcmu.edu In this system, potassium persulfate (KPS) can act as the initiator, and poly(vinyl alcohol) (PVA) can serve as the stabilizer. rsc.orgcmu.edu The study of various parameters, including the concentration of the crosslinking monomer (ethylene dimethacrylate), initiator, and stabilizer, is crucial for fabricating high-quality, well-defined nanogels. rsc.orgcmu.edu For example, using 0.2 wt% KPS and 0.5 wt% PVA has been shown to produce nanogels with a size of approximately 167 nm. rsc.orgcmu.edu

Table 2: Parameters for Dispersion Polymerization of PDMAEMA-EDMA Nanogels
ParameterComponent/ConditionExample ValueResulting Nanogel SizeReference
Monomer2-(dimethylamino)ethyl methacrylate-- rsc.orgcmu.edu
CrosslinkerEthylene dimethacrylate (EDMA)1-20 wt%- rsc.org
MediumWater/2-methoxyethanol80/20 w/w167 nm rsc.orgcmu.edu
InitiatorPotassium persulfate (KPS)0.2 wt%167 nm rsc.orgcmu.edu
StabilizerPoly(vinyl alcohol) (PVA)0.5 wt%167 nm rsc.orgcmu.edu

Aqueous Phase Polymerization Considerations

The polymerization of DMAEMA in aqueous solutions is of great interest due to its water-solubility and potential applications in biomedical and environmental fields. However, the aqueous phase introduces several complexities, primarily related to the pH-dependent ionization and hydrolysis of the monomer. semanticscholar.org

The tertiary amine group of DMAEMA can be protonated in acidic conditions. The state of ionization significantly affects polymerization kinetics. Fully ionized DMAEMA in water polymerizes about five times faster than non-ionized DMAEMA in an organic solvent like dimethyl sulfoxide. This acceleration is attributed to a reduced rate coefficient for radical-radical termination in the aqueous phase.

A major challenge is the hydrolysis of the ester group in DMAEMA, which is particularly significant for the non-ionized form at pH > 6.0. This hydrolysis reaction produces methacrylic acid (MAA) and 2-(dimethylamino)ethanol. When polymerization is conducted under these conditions (e.g., pH 8.0 to 10.1), the resulting polymer is not a homopolymer of DMAEMA but rather a copolymer of DMAEMA and MAA (poly(DMAEMA-co-MAA)). This complicates the reaction system, as it must be treated as a terpolymerization involving ionized and non-ionized DMAEMA species along with the ionized MAA. The relative rates of polymerization and hydrolysis are dependent on temperature, pH, and initiator concentration.

In contrast, fully ionized DMAEMA is stable against hydrolysis over the typical timescale of polymerization. semanticscholar.org Therefore, conducting the polymerization at a low pH (e.g., pH 1 or 4) where the monomer is fully protonated can circumvent the issue of hydrolysis and lead to the formation of poly(DMAEMA) homopolymer. semanticscholar.org

To mitigate hydrolysis while still working in an aqueous environment, mixed solvent systems can be used. For instance, polymerization in ethanol/water mixtures significantly reduces the extent of DMAEMA solvolysis compared to pure water.

Chemical Reactivity and Derivatization of Ethyl 2 Dimethylaminomethylacrylate

Michael Addition Reactions of the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl system in ethyl 2-dimethylaminomethylacrylate makes it an excellent Michael acceptor. wikipedia.org This allows for the conjugate addition of a wide range of nucleophiles, known as Michael donors, to the β-carbon of the acrylate (B77674). libretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Common Michael donors that can react with this compound include:

Amines: Primary and secondary amines can add to the double bond. youtube.com

Thiols: Thiolates are potent nucleophiles for Michael additions. youtube.com

Carbanions: Stabilized carbanions, such as those derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), readily undergo Michael addition. libretexts.orgyoutube.com

The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the 1,4-addition product. youtube.com The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species from the Michael donor. libretexts.orgresearchgate.net The use of microwave irradiation has been shown to promote Michael additions, often leading to higher yields and shorter reaction times. nih.gov For example, the addition of benzylamine (B48309) to methyl methacrylate (B99206) can be achieved in high yield at elevated temperatures. nih.gov

The reactivity in Michael additions can be influenced by steric hindrance and the nature of the nucleophile. Particularly stable enolate ions, such as those from β-keto esters, are highly effective in these reactions. libretexts.org

Quaternization Reactions of the Tertiary Amine Group

The tertiary amine group in this compound is nucleophilic and can readily undergo quaternization reactions with alkylating agents. This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, introducing a permanent positive charge and significantly altering the molecule's properties, such as its solubility and ionic character. arkema.com

Quaternary ammonium salts of this compound are most commonly synthesized by reacting the monomer with an alkyl halide. researchgate.net A prominent example is the synthesis of [2-(acryloyloxy)ethyl]trimethylammonium chloride (a methacrylate analogue is often cited), which is a key monomer in the production of cationic polymers used as flocculants in water treatment and in the paper industry. arkema.comgoogle.com

The synthesis can be carried out by reacting dimethylaminoethyl acrylate with an alkylating agent like methyl chloride. prepchem.com For instance, an aqueous solution of trimethylammonium ethyl methacrylate chloride can be produced through pressure quaternization of dimethylaminoethyl methacrylate with methyl chloride. prepchem.com This resulting product can then be used to create high molecular weight polymers with excellent flocculating properties. prepchem.com Similarly, other quaternary ammonium salts can be produced using different alkylating agents, such as benzyl (B1604629) chloride. prepchem.com The progress and yield of these reactions can be effectively monitored using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy. d-nb.inforesearchgate.net

The quaternization reaction proceeds via a standard S_N2 mechanism, where the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). d-nb.info The reaction rate is dependent on several factors, including the temperature, the nature of the alkylating agent, and the solvent. d-nb.info

Kinetic studies on the quaternization of the analogous poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) with various alkyl iodides have shown that the reaction rate increases with temperature. d-nb.info The activation energy for the quaternization reaction is also influenced by the chain length of the alkyl halide. d-nb.info

The selectivity of alkylation is generally high, with the reaction occurring exclusively at the tertiary amine due to its high nucleophilicity compared to the other functional groups within the molecule under typical alkylation conditions. The steric hindrance around the nitrogen atom can play a role in the reaction rate. researchgate.net

Table 1: Kinetic Data for Quaternization of PDMAEMA with Alkyl Halides

Alkyl Halide Temperature (°C) Rate Constant (k) Yield (by ¹H NMR) Yield (by EA)
Butyl Iodide 60 - - 88%
Heptyl Iodide 60 - - 92%
Decyl Iodide 60 - - 88%

Data adapted from kinetic investigations on the polymer analogue, PDMAEMA. d-nb.info

Hydrolysis Characteristics and Stability

This compound is susceptible to hydrolysis, particularly at the ester linkage. The stability of the compound is highly dependent on the pH of the surrounding medium. arkema.com

Under basic conditions (pH 8.3), hydrolysis is rapid, with a reported half-life of 2.2 hours. arkema.com The hydrolysis products are acrylic acid and 2-dimethylaminoethanol. arkema.com In neutral (pH 7) or acidic conditions, the rate of hydrolysis is significantly slower, with a half-life of 12.5 hours at pH 7. arkema.com At a pH of 7, the tertiary amine group is predominantly in its protonated, charged form due to a pKa of approximately 8.41, which can influence its reactivity and interactions. arkema.com Due to this susceptibility to hydrolysis, the compound is unlikely to persist in the environment. arkema.com

For practical applications, especially in aqueous systems, the potential for hydrolysis must be considered. The compound should be stored in a dry and cool environment to prevent degradation. wikipedia.org

Table 2: Hydrolysis Half-life of 2-(Dimethylamino)ethyl Acrylate

pH Half-life
8.3 2.2 hours
7.0 12.5 hours

Data from a safety summary for the analogous 2-(Dimethylamino)ethyl acrylate. arkema.com

Other Functional Group Transformations

Beyond Michael additions and quaternization, the primary functional group transformation of this compound is polymerization . As a reactive monomer, it readily forms homopolymers and copolymers. wikipedia.org This polymerization can be initiated by free radicals, heat, or irradiation. wikipedia.org

Copolymerization with other monomers such as acrylic acid, acrylamide, methacrylates, and styrene (B11656) allows for the synthesis of polymers with a wide range of properties. wikipedia.orggoogle.com The incorporation of the dimethylaminomethylacrylate unit imparts nucleophilicity, basicity, and improved adhesion to polar substrates in the resulting copolymers. wikipedia.org These polymers find use in various applications, including resins, paints, coatings, and adhesives. wikipedia.org The tertiary amine group within the polymer can also be subsequently quaternized to produce cationic polymers. rsc.org

Advanced Characterization and Analytical Methodologies for Ethyl 2 Dimethylaminomethylacrylate and Its Polymers

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the elucidation of the chemical structure of ethyl 2-dimethylaminomethylacrylate and its polymers. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their functional groups, bonding arrangements, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the different parts of the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data for this compound

Protons Chemical Shift (ppm)
Vinyl protons ~5.5-6.5
O-CH₂ (ester) ~4.2
N-CH₂ ~2.6

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (ppm)
C=O (carbonyl) ~166
CH₂=C (vinyl) ~136
C=CH₂ (vinyl) ~125
O-CH₂ (ester) ~63
N-CH₂ ~58

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

The analysis of copolymers containing this compound also relies heavily on NMR. For instance, in copolymers with monomers like N-isopropylacrylamide, ¹H NMR can be used to confirm the incorporation of both monomer units into the polymer chain. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various bonds. chemicalbook.com

Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
C=O stretch (ester) ~1720
C=C stretch (alkene) ~1640
C-N stretch (amine) ~1140
C-O stretch (ester) ~1250-1020

Upon polymerization, the disappearance of the C=C stretching vibration at approximately 1640 cm⁻¹ is a clear indication of the successful conversion of the monomer into the polymer. researchgate.net This change is a key diagnostic feature used to monitor the progress of polymerization reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the monomer itself may not have strong chromophores in the visible region, UV-Vis spectroscopy is particularly useful for studying the properties of polymers derived from this compound, especially their response to stimuli like pH. For example, the phase transition and lower critical solution temperature (LCST) of its polymers in solution can be determined by monitoring changes in turbidity with temperature using a UV-Vis spectrophotometer. researchgate.net This technique is crucial for characterizing the thermo-responsive and pH-responsive behavior of these polymers. researchgate.net

Chromatographic Analysis

Chromatographic techniques are essential for separating and analyzing mixtures, and they are particularly powerful for characterizing the molecular weight and distribution of polymers.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC) is a type of size exclusion chromatography that separates molecules based on their hydrodynamic volume in solution. It is a primary method for determining the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. researchgate.netresearchgate.net The PDI value provides an indication of the breadth of the molecular weight distribution, with a value close to 1.0 indicating a more uniform polymer chain length.

For poly(this compound) and its copolymers, GPC is routinely used to confirm the controlled nature of the polymerization process. researchgate.net For example, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, GPC is used to demonstrate that the molecular weight increases linearly with monomer conversion while maintaining a low PDI. researchgate.net

Typical GPC Data for Poly(this compound) Synthesized by RAFT Polymerization

Polymer Mn ( g/mol ) PDI (Mw/Mn)

Data based on typical results from controlled polymerization techniques. sigmaaldrich.com

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC) is a high-performance liquid chromatographic technique that, like GPC, separates molecules based on their size in solution. nih.gov It is a powerful tool for obtaining the molecular weight distribution of polymers. nih.gov In the context of poly(this compound) and its copolymers, SEC is used to monitor the progress of polymerization and to characterize the final polymer product. researchgate.net For instance, SEC traces can clearly show the shift in molecular weight when a homopolymer is chain-extended to form a block copolymer. researchgate.net This provides direct evidence of the successful formation of the desired block structure. The technique can be used to analyze complex polymer architectures, such as block copolymers and star polymers, providing crucial information about their size and uniformity. nih.gov

Gas Chromatography (GC) for Monomer Purity and Reaction Monitoring

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of volatile monomers like this compound and for monitoring the progress of polymerization reactions. kelid1.irchromatographyonline.com The method separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gaseous phase. kelid1.ir

For purity analysis, a sample of the monomer is injected into the GC system. Impurities, such as residual starting materials, solvents, or by-products from synthesis (e.g., other esters or alcohols), will have different retention times than the main this compound peak. kelid1.ir By comparing the peak areas in the resulting chromatogram, the percentage of each impurity can be quantified, typically against a known standard. kelid1.ir Flame Ionization Detectors (FID) are commonly used for this application due to their high sensitivity to organic compounds. kelid1.ir

GC is also invaluable for reaction monitoring. During the polymerization of this compound, small aliquots can be taken from the reaction mixture at different time intervals. These samples are then analyzed by GC to measure the concentration of the remaining monomer. A decrease in the area of the monomer peak over time directly corresponds to its consumption and the progression of the polymerization. This allows for the determination of reaction kinetics and conversion rates. chromatographyonline.com

Table 1: Illustrative GC Data for Monitoring the Polymerization of this compound

Reaction Time (minutes)Monomer Peak Area (Arbitrary Units)Monomer Conversion (%)
01,500,0000
30975,00035
60525,00065
90225,00085
12075,00095

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are critical for characterizing the thermal properties of polymers derived from this compound.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal transitions of a polymer, including the glass transition temperature (T_g). analyticalanswersinc.com The T_g is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com This transition is not a sharp melting point but occurs over a temperature range and is observed in the DSC thermogram as a step-like change in the heat flow due to the change in the material's heat capacity. youtube.comhu-berlin.de

While specific DSC data for poly(this compound) is not widely published, valuable insights can be drawn from its close structural analog, poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). For amorphous polymers like these, the DSC curve will show a distinct baseline shift at the T_g. wpmucdn.com The midpoint of this transition is typically reported as the glass transition temperature. hu-berlin.de This value is crucial for understanding the operational temperature limits of the polymer for various applications. youtube.com

Table 2: Representative Thermal Transition Data

PolymerAnalytical TechniqueTransitionTemperature (°C)
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)DSCGlass Transition (T_g)~19 °C

Note: Data for PDMAEMA is used as a close analog to infer properties for poly(this compound).

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., air or an inert gas like nitrogen). youtube.com This technique is fundamental for evaluating the thermal stability of a polymer and understanding its decomposition behavior. nih.gov The resulting TGA curve plots the percentage of weight loss against temperature, revealing the onset temperature of degradation and the temperature ranges of different decomposition stages. youtube.com

For polymers of this compound, TGA can determine the maximum temperature at which the material can be used before significant degradation occurs. nih.gov Studies on the analogous polymer, PDMAEMA, show a multi-step degradation process in air. nih.govresearchgate.net The first stage of decomposition typically involves the breakdown of the side groups, followed by the degradation of the main polymer chain at higher temperatures. nih.gov

Table 3: TGA Decomposition Stages for Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) in Air

Decomposition StageTemperature Range (°C)Description
First Stage290 - 400Initial degradation, primarily involving the decomposition of the dimethylaminoethyl side groups. nih.gov
Second Stage400 - 515Overlapping processes of further side-group disintegration and degradation of the main polymer chain. nih.govresearchgate.net
Final> 525Complete decomposition of the polymer. nih.gov

Note: Data for PDMAEMA is used as a close analog to infer properties for poly(this compound).

Morphological Characterization (e.g., Scanning Electron Microscopy for polymeric materials)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymeric materials at the micro- and nanoscale. pressbooks.pub The SEM works by scanning a sample's surface with a focused beam of electrons. The interactions between the electrons and the sample generate various signals, including secondary and backscattered electrons, which are collected by detectors to form a high-resolution, three-dimensional image. pressbooks.publibretexts.org

For polymeric materials synthesized from this compound, SEM analysis can provide crucial information about their physical structure. For example, if the polymer is prepared as a film, SEM can reveal surface smoothness, the presence of cracks, or other defects. pressbooks.pub If the polymer is in the form of microspheres or hydrogel beads, SEM can be used to characterize their size, shape, and surface porosity. pressbooks.pub This morphological information is vital as it directly influences the material's properties and performance in applications such as coatings, adhesives, or controlled-release systems. Sample preparation may involve sputter-coating with a thin layer of a conductive metal, such as gold, to prevent charge buildup and enhance image quality. libretexts.org

Theoretical and Computational Chemistry Studies of Ethyl 2 Dimethylaminomethylacrylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations can predict molecular geometry, vibrational frequencies, and a host of electronic parameters that govern reactivity.

For a molecule like Ethyl 2-dimethylaminomethylacrylate, DFT calculations would typically be performed to obtain an optimized molecular geometry. Such calculations on the related compound, ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), have been used to determine its stable conformations, such as s-cis and s-trans isomers, and have shown good agreement with experimental X-ray crystallography data. nih.govresearchgate.net These studies suggest that the molecule adopts a nearly planar conformation. nih.govresearchgate.net

Electronic Properties and Reactivity Prediction (e.g., Hardness)

Beyond FMO analysis, quantum chemical calculations can derive several global reactivity descriptors that quantify the electronic properties and predict the reactivity of a molecule. These descriptors are based on the conceptual framework of Density Functional Theory.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a system in its ground state. It is the negative of electronegativity.

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

The following table summarizes these key electronic properties and their significance.

Electronic Property Formula (in terms of HOMO/LUMO energies) Interpretation
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Higher values indicate lower reactivity.
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons.
Electrophilicity Index (ω) ω = μ2 / (2η)Quantifies the electrophilic character of a molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the behavior of molecules over time. These methods are particularly useful for investigating the interactions between a molecule of interest and its environment, such as a solvent, a surface, or a biomolecule.

Interaction Energy Studies (e.g., Polymer-Biomolecule Interactions)

For systems involving polymers of this compound, molecular dynamics simulations can be used to study their interactions with biomolecules. By simulating the polymer in the presence of a biomolecule (e.g., a protein or a segment of a cell membrane), it is possible to calculate the interaction energy between them. This energy provides a quantitative measure of the strength of the interaction, which can be decomposed into contributions from van der Waals forces, electrostatic interactions, and hydrogen bonding.

Such studies are crucial for understanding the biocompatibility and potential biological applications of polymers derived from this monomer. For instance, studies on other acrylate-based polymers have used MD simulations to investigate their interactions with water and foulants to understand their antifouling properties. mdpi.com

Binding Mode Analysis

When a small molecule like this compound or its polymer interacts with a larger molecule, such as a protein, binding mode analysis can reveal the specific orientation and conformation of the small molecule within the binding site of the larger one. Molecular dynamics simulations and molecular docking are the primary tools for this type of analysis.

These studies can identify the key amino acid residues involved in the interaction and the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While specific binding mode analyses for this compound are not documented in the provided search results, studies on related acrylates have shown their covalent binding to specific sites on proteins like hemoglobin. nih.gov Computational methods can be employed to predict such binding sites and understand the molecular determinants of this interaction.

Mechanistic Insights from Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as polymerization or its interaction with biological targets, computational methods can be used to:

Map the Reaction Pathway: By calculating the energy of the system as the reactants are converted into products, a potential energy surface can be constructed. This map allows for the identification of transition states, which are the high-energy intermediates that control the rate of the reaction.

Determine Activation Energies: The energy difference between the reactants and the transition state is the activation energy. A lower activation energy corresponds to a faster reaction rate. Computational studies can provide quantitative estimates of these barriers.

Visualize Reaction Intermediates: The structures of transient intermediates that may be difficult to observe experimentally can be predicted and analyzed using computational methods.

Through these approaches, a detailed, atomistic understanding of the reaction mechanism can be achieved, providing valuable insights that can guide the design of new materials and processes.

Applications in Advanced Materials Synthesis and Organic Methodologies Academic Focus

Monomer in Stimuli-Responsive Polymer Design

Polymers derived from ethyl 2-dimethylaminomethylacrylate are at the forefront of "smart" materials research due to their ability to respond to external environmental changes. wisconsin.eduyoutube.com These stimuli-responsive systems can alter their physical and chemical properties, such as solubility or conformation, in response to triggers like pH and temperature. youtube.comruc.dkresearchgate.netresearchgate.net

pH-Responsive Systems : The tertiary amine group within the monomer unit is the key to its pH sensitivity. mdpi.comnih.gov In acidic environments (low pH), the amine group becomes protonated, acquiring a positive charge. This charge leads to electrostatic repulsion between polymer chains and enhanced interaction with water molecules, causing the polymer to swell or dissolve. researchgate.netnih.gov Conversely, in neutral or basic conditions (higher pH), the amine group is deprotonated and neutral, making the polymer more hydrophobic and causing it to collapse or precipitate from the solution. nih.govmonash.edu This reversible behavior is fundamental to their use in applications like drug delivery, where environmental pH changes can trigger the release of a therapeutic agent. nih.govmonash.edu

Thermo-responsive Systems : Many polymers based on this monomer also exhibit temperature sensitivity, often characterized by a Lower Critical Solution Temperature (LCST). mdpi.comrsc.org Below the LCST, the polymer is soluble, but as the temperature rises above this critical point, it undergoes a phase transition and becomes insoluble. mdpi.com This thermo-responsiveness is often coupled with pH, meaning the exact LCST value can be tuned by adjusting the pH of the solution. mdpi.com This dual-responsive nature allows for more precise control over the material's properties. ruc.dkresearchgate.net For instance, star-like block copolymers of poly(acrylic acid) and poly(2-(dimethylamino) ethyl methacrylate) demonstrate an LCST that is dependent on both pH and the arrangement of the polymer blocks. mdpi.com

The ability to create polymers that respond to single or multiple stimuli makes this compound a versatile building block for designing sophisticated, environmentally-aware materials. ruc.dkresearchgate.net

Role in Cationic Polymer Development

The presence of the amine group allows for the straightforward synthesis of cationic polymers, or polycations. rsc.org These polymers possess a positive charge along their backbone, which is a defining characteristic for many of their applications. The synthesis can be achieved through the polymerization of the monomer, resulting in a polymer with tertiary amine groups that are cationic at low pH, or through a post-polymerization step called quaternization. diva-portal.orgresearchgate.net

Quaternization involves reacting the tertiary amine groups with an alkyl halide, which converts them into permanently charged quaternary ammonium (B1175870) salts. researchgate.netdiva-portal.org This process yields strong polyelectrolytes with a high density of positive charges that are independent of pH. diva-portal.org Researchers have synthesized novel cationic polyelectrolytes with each repeating unit carrying a positive charge by modifying derivatives of 2-(dimethylamino)ethyl-2-methacrylate. diva-portal.org The development of such polymers is crucial for applications requiring strong, permanent cationic properties. rsc.org

Building Blocks for Functional Polymer Architectures

The unique properties of this compound-based polymers make them ideal for constructing complex, functional architectures like nanogels and gene delivery vectors. researchgate.net

Nanogels : These are crosslinked polymer networks on the nanoscale that can be designed to be stimuli-responsive. nih.govsemanticscholar.org Nanogels made from copolymers of N-isopropylacrylamide and 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) exhibit both temperature and pH sensitivity. nih.gov Their ability to swell or shrink in response to these stimuli allows them to encapsulate and release molecules in a controlled manner. researchgate.netsemanticscholar.org Dispersion polymerization is a common technique used to synthesize well-defined, sub-micron nanogels for these purposes. semanticscholar.orgnih.gov

Gene Delivery Vectors : Cationic polymers derived from this monomer are extensively studied as non-viral vectors for gene therapy. nih.govnih.govepa.gov The positively charged polymer can form electrostatic complexes, known as polyplexes, with negatively charged DNA or RNA. nih.govepa.gov This complexation condenses the genetic material and protects it from degradation. epa.gov The resulting polyplexes, typically around 150-200 nm in size, can be taken up by cells. epa.govresearchgate.net Once inside the cell's acidic endosomes, the polymer's pH-responsive nature facilitates the release of the genetic material into the cytoplasm. monash.edumdpi.com To improve biocompatibility and reduce toxicity, these polymers are often modified by incorporating polyethylene (B3416737) glycol (PEG), a process known as PEGylation. researchgate.netmdpi.com

The table below summarizes research findings on functional polymer architectures using DMAEMA, a close analog of this compound.

Polymer ArchitectureMonomers UsedKey FindingsApplications
Cyclized Knot Polymer 2-(dimethylamino)ethyl methacrylate (DMAEMA)Showed comparable transfection to standard vectors (PEI) but with significantly lower toxicity. nih.govnih.govGene delivery for neuronal cells. nih.govnih.gov
PEGylated Copolymers DMAEMA and polyethylene glycol monomethyl ether methacrylateEfficiently condensed DNA into polyplexes (~150 nm). PEGylation reduced cytotoxicity. researchgate.netmdpi.comMucosal DNA delivery, vaccine enhancement. researchgate.netmdpi.com
Thermoresponsive Cationic Nanogels N-isopropylacrylamide (NIPAM) and DMAEMAFormed networks with sharp volume phase transitions in response to temperature, capable of complexing with DNA. nih.govDrug and gene delivery. nih.gov
Cellulose (B213188) Nanocrystal Grafts DMAEMA grafted from cellulose nanocrystals (CNC)Created a CNC-g-PDMAEMA copolymer with pH and temperature responsiveness, forming stable polyplexes (~160 nm). fapesp.brGene delivery platforms. fapesp.br

Influence on Polymer Properties

Incorporating this compound as a comonomer into other polymer chains significantly enhances a variety of material properties. wikipedia.org Its functional amine group imparts characteristics that are valuable across numerous applications.

The key properties influenced by this monomer are detailed below:

Nucleophilicity and Basicity : The tertiary amine group provides both nucleophilic and basic sites within the polymer structure, enabling further chemical reactions and interactions. wikipedia.org

Water Solubility : The monomer increases the hydrophilicity and water solubility of copolymers, particularly at lower pH where the amine groups are protonated. wikipedia.orgchemicalbook.com

Adhesion to Substrates : Polymers containing this monomer show improved adhesion, especially to polar, negatively charged surfaces, due to potential electrostatic interactions. wikipedia.orgpolysciences.com

Dyeability of Fibers : When used in acrylic fibers, it improves their ability to be dyed with anionic dyes. wikipedia.org

The following table provides a summary of the properties influenced by the incorporation of 2-dimethylaminoethyl acrylate (B77674) (DMAEA).

Property EnhancedUnderlying Chemical ReasonResulting Application Benefit
Nucleophilicity / Basicity Presence of tertiary amine group. wikipedia.orgAllows for post-polymerization modification and catalytic activity.
Water Solubility Hydrophilic amine group, especially when protonated at lower pH. wikipedia.orgchemicalbook.comUseful for aqueous formulations, coatings, and hydrogels. polysciences.com
Adhesion Polarity and potential for ionic bonding with negatively charged surfaces. wikipedia.orgImproved performance in coatings, adhesives, and sealants. polysciences.comontosight.ai
Dyeability Provides cationic sites for binding anionic dyes. wikipedia.orgEnhanced color uptake and retention in textiles. wikipedia.org

Precursor to Quaternized Polymeric Flocculants

A major industrial application of this compound is in the production of cationic flocculants for water treatment and the paper industry. arkema.com In this process, the monomer is first converted into a quaternary ammonium salt. arkema.com This "quaternized" monomer is then polymerized, often with other monomers like acrylamide, to create high molecular weight cationic polymers. arkema.com

These polymers function as highly effective flocculants. In water treatment, their positive charges neutralize the negative charges on suspended colloidal particles (like silt, clay, and organic matter). This neutralization allows the small particles to aggregate into larger flocs, which can then be easily removed from the water through sedimentation or filtration. polysciences.comarkema.com In the paper industry, these cationic polymers are used as retention aids to bind fine cellulose fibers and fillers to the main paper sheet, improving efficiency and reducing waste. arkema.com

Integration in Advanced Emulsifying Agents and Resins

Copolymers synthesized using this compound are utilized as components in advanced resins and emulsifying agents. wikipedia.org The inclusion of this monomer enhances the performance of these materials by providing hydrophilicity, adhesion, and reactive sites. wikipedia.orgpolysciences.com

In coatings, paints, and adhesives, these copolymers contribute to better film formation, stronger adhesion to surfaces, and improved compatibility within the formulation. wikipedia.orgpolysciences.comontosight.ai They are also used to create specialized resins, such as ion-exchange resins, where the amine groups provide the functionality for capturing or exchanging ions. polysciences.com

Q & A

Q. What are the critical safety protocols for synthesizing and handling Ethyl 2-dimethylaminomethylacrylate in laboratory settings?

Q. What analytical methods are recommended for quantifying residual monomers in this compound?

Methodological Answer:

  • HPLC Analysis : Use reverse-phase HPLC with UV detection (e.g., 210 nm). Prepare a standard solution of the monomer at known concentrations (e.g., 1 mg/mL). Calculate residual monomer content using the formula: Quantity (mg)=50C(rUrS)\text{Quantity (mg)} = 50C \left( \frac{r_U}{r_S} \right)

    where CC = standard concentration, rU/rSr_U/r_S = peak response ratio of test vs. standard .

  • Validation : Ensure linearity (R² > 0.99) and limit of quantification (LOQ) ≤ 0.1% .

Q. How does this compound partition in environmental matrices during accidental release?

Methodological Answer:

  • Environmental Fate :
    • Water : Primary partitioning medium; hydrolyzes rapidly (half-life < 24 hours).
    • Soil/Sediment : Secondary partitioning due to moderate adsorption (log Kow \sim1.5).
    • Air : Negligible volatility (vapor pressure < 0.1 mmHg at 25°C) .
  • Mitigation : Use spill kits with absorbent materials (e.g., vermiculite) and avoid drainage systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. FT-IR) for this compound characterization?

Methodological Answer:

  • Multi-Technique Validation :
    • NMR : Confirm dimethylamino (-N(CH₃)₂) protons at δ 2.2–2.5 ppm and acrylate ester signals (δ 4.1–4.3 ppm).
    • FT-IR : Validate ester carbonyl (C=O) stretch at \sim1720 cm⁻¹ and C-O-C at 1250 cm⁻¹.
  • Cross-Referencing : Compare with pharmacopeial standards (e.g., USP29) for peak alignment .
  • Contingency : Re-run samples under anhydrous conditions to rule out hydrolysis artifacts .

Q. What experimental design principles minimize unintended polymerization during synthesis?

Q. How can biodegradation studies be structured to assess environmental persistence of this compound?

Methodological Answer:

  • OECD 301F Test : Use activated sludge inoculum under aerobic conditions. Monitor biochemical oxygen demand (BOD) over 28 days. Acceptable degradation: ≥60% BOD removal .
  • Hydrolysis Studies : Conduct at pH 4, 7, and 9 (25°C). Measure half-life via LC-MS; expected hydrolysis < 48 hours at pH 7 .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing exposure data in occupational health studies?

  • Sample Size : Use power analysis (α=0.05, β=0.2) to determine minimum n=30 for worker exposure assessments .
  • Data Normalization : Apply log-transformation for non-parametric datasets (e.g., airborne concentration measurements) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • ICH Q1A Guidelines :
    • Test accelerated conditions (40°C/75% RH) for 6 months.
    • Monitor purity via HPLC; degradation >5% indicates instability .

Contradiction Management

Q. How to address discrepancies between computational (in silico) and experimental log Kow values?

  • Validation Steps :
    • Compare experimental shake-flask method results with EPI Suite predictions.
    • Adjust for ionization (pKa \sim8.5) using Henderson-Hasselbalch equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.